异丁酰基-L-肉碱

描述

异丁酰-L-肉碱是L-肉碱的衍生物,L-肉碱是一种在脂肪酸代谢中起关键作用的化合物。当酰基从辅酶A转移到L-肉碱分子时,就会形成异丁酰-L-肉碱。 该化合物参与支链氨基酸和脂肪酸的代谢,它是酰基辅酶A脱氢酶(一组线粒体酶)的产物 .

科学研究应用

异丁酰-L-肉碱在科学研究中有多种应用:

作用机制

异丁酰-L-肉碱通过参与将脂肪酸转运到线粒体中进行β-氧化来发挥作用。它充当载体分子,促进酰基从辅酶A到L-肉碱的转移,然后将脂肪酸转运到线粒体基质中。 这个过程对于细胞的能量产生至关重要 .

分子靶标和途径:

有机阳离子转运蛋白 1 (OCT1): 异丁酰-L-肉碱是 OCT1 的底物,介导其跨细胞膜的转运.

β-氧化途径: 它参与脂肪酸的β-氧化,这是能量产生的关键代谢途径.

类似化合物:

丁酰肉碱: 结构相似,但附着在L-肉碱上的酰基不同。

戊二酰肉碱: 另一个具有不同酰基的酰基肉碱。

己酰-L-肉碱: 与异丁酰-L-肉碱相比,它具有更长的酰基链.

独特性: 异丁酰-L-肉碱因其在支链氨基酸代谢中的特定作用以及在诊断异丁酰辅酶A脱氢酶缺乏症中的作用而具有独特性。 它与 OCT1 的特定相互作用也将其与其他酰基肉碱区分开来 .

准备方法

合成路线和反应条件: 异丁酰-L-肉碱可以通过异丁酰氯与L-肉碱在碱的存在下反应合成。 反应通常在甲醇或乙醇等有机溶剂中进行,产物使用高效液相色谱 (HPLC) 等技术进行纯化 .

工业生产方法: 在工业环境中,异丁酰-L-肉碱的生产涉及使用与上述方法类似的方法进行大规模合成。 该过程针对高产率和高纯度进行了优化,通常涉及用于反应控制和产物纯化的自动化系统 .

化学反应分析

反应类型: 异丁酰-L-肉碱会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的羧酸。

还原: 还原反应可以将其还原回其醇形式。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂等还原剂。

取代: 胺或醇等亲核试剂可以在碱性条件下使用.

主要形成的产物: 这些反应形成的主要产物包括各种酰基肉碱衍生物、羧酸和醇 .

相似化合物的比较

Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.

Glutarylcarnitine: Another acylcarnitine with a different acyl group.

Hexanoyl-L-carnitine: Contains a longer acyl chain compared to isobutyryl-L-carnitine.

Uniqueness: Isobutyryl-L-carnitine is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in diagnosing isobutyryl-CoA dehydrogenase deficiency. Its specific interactions with OCT1 also distinguish it from other acylcarnitines .

生物活性

Isobutyryl-L-carnitine (IBC) is a short-chain acylcarnitine that plays a significant role in the metabolism of fatty acids and amino acids. It is an ester of isobutyric acid and carnitine, primarily involved in transporting acyl groups into the mitochondria for energy production through β-oxidation. This article delves into the biological activity of IBC, highlighting its metabolic roles, clinical significance, and findings from recent research.

Metabolic Role and Mechanism

Isobutyryl-L-carnitine is synthesized from isobutyryl-CoA by the enzyme carnitine acetyltransferase (CrAT). This process is crucial for the transport of fatty acids across the inner mitochondrial membrane, where they undergo β-oxidation to generate ATP. The presence of IBC in biological fluids serves as an indicator of metabolic processes related to energy production and fatty acid metabolism.

Table 1: Functions of Isobutyryl-L-Carnitine

| Function | Description |

|---|---|

| Fatty Acid Transport | Facilitates the transport of acyl groups into mitochondria for oxidation. |

| Energy Production | Involved in β-oxidation, contributing to ATP synthesis. |

| Metabolic Marker | Elevated levels indicate metabolic disorders such as isobutyryl-CoA deficiency. |

Clinical Significance

Elevated levels of IBC have been associated with several metabolic disorders. For instance, individuals with isobutyryl-CoA dehydrogenase deficiency exhibit significantly increased concentrations of IBC in plasma. This elevation can serve as a diagnostic marker for conditions such as:

- Glutaric Aciduria Type 2 : Characterized by elevated IBC levels in urine and plasma due to impaired metabolism.

- Ethylmalonic Encephalopathy : Patients show increased IBC levels correlating with disease severity.

- Gestational Diabetes Mellitus : Alterations in IBC levels have been observed in pregnant women with this condition.

Conversely, decreased levels of IBC have been noted in patients with traumatic brain injury, suggesting its potential role as a biomarker for neurological recovery or damage .

Research Findings and Case Studies

Recent studies have focused on the quantification and implications of IBC in various health contexts:

- Study on Newborn Screening : Research involving newborns showed elevated C4-carnitine levels indicative of metabolic disorders. Follow-up analyses revealed that elevated IBC was consistent with conditions like SCAD deficiency and IBCD deficiency .

- Diabetes Research : A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that diabetic mice had significantly increased concentrations of acylcarnitines, including IBC, suggesting its role as a potential biomarker for metabolic syndrome .

- Neuroprotective Effects : Investigations into the neuroprotective properties of short-chain acylcarnitines, including IBC, suggest that they may mitigate oxidative stress and improve mitochondrial function, offering therapeutic potential for neurological disorders .

Table 2: Clinical Studies Involving Isobutyryl-L-Carnitine

属性

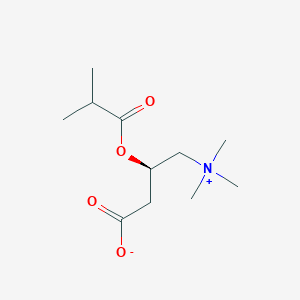

IUPAC Name |

(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCNOZRCYBNMEP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948420 | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25518-49-4 | |

| Record name | Isobutyrylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyryl-1-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isobutyryl-L-carnitine in the body and how is it related to heart failure?

A1: Isobutyryl-L-carnitine is a naturally occurring acylcarnitine involved in fatty acid metabolism. Research suggests its levels are significantly altered in heart failure patients. Specifically, elevated isobutyryl-L-carnitine levels have been associated with an increased probability of dilated cardiomyopathy (DCM), a type of heart failure. [, ]

Q2: Can isobutyryl-L-carnitine levels be used to predict the risk of death in heart failure patients?

A2: Studies have shown that low levels of isovaleryl-L-carnitine, another acylcarnitine, combined with high levels of oleoyl L-carnitine, are independently associated with a higher risk of mortality in heart failure patients. [, ] While isobutyryl-L-carnitine alone hasn't been directly linked to mortality in these studies, its role in differentiating heart failure etiologies warrants further investigation.

Q3: What is the connection between isobutyryl-L-carnitine and acrylamide toxicity?

A3: Research indicates that isobutyryl-L-carnitine is one of the metabolites significantly affected by acrylamide exposure in rats. While the exact mechanism needs further clarification, these findings suggest that acrylamide might disrupt lipid and energy metabolism, potentially contributing to its toxicity. [, ]

Q4: How does isobutyryl-L-carnitine interact with drug transporters, specifically OCT1?

A4: Isobutyryl-L-carnitine has been identified as a potential biomarker for the organic cation transporter 1 (OCT1), primarily located in the liver. This transporter plays a crucial role in the uptake and elimination of various cationic drugs. [, , , , ]

Q5: Can you explain how isobutyryl-L-carnitine is used to assess drug-drug interactions?

A5: As isobutyryl-L-carnitine levels are influenced by OCT1 activity, it can serve as a biomarker to assess potential drug-drug interactions. If a drug inhibits OCT1, it could lead to increased isobutyryl-L-carnitine levels. Monitoring these levels can help evaluate the risk of such interactions during clinical trials. [, ]

Q6: What analytical methods are used to measure isobutyryl-L-carnitine levels?

A6: Isobutyryl-L-carnitine levels can be accurately quantified using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). [, , ]

Q7: Are there any specific challenges associated with the analysis of isobutyryl-L-carnitine?

A7: Analyzing isobutyryl-L-carnitine requires highly sensitive and specific methods, as it is present in low concentrations in biological samples. Accurate quantification demands robust sample preparation techniques and advanced analytical platforms like LC-HRMS or UHPLC-MS/MS. [, , ]

Q8: How is isobutyryl-L-carnitine involved in research on extracellular vesicles?

A8: Studies have detected isobutyryl-L-carnitine within extracellular vesicles, particularly those derived from urine. This suggests that these vesicles might play a role in transporting isobutyryl-L-carnitine and further investigations could provide insights into its function and potential as a biomarker. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。